Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Lipophilicity Physicochemical profiling Drug-likeness

Optimize your EGFR kinase SAR program with this thiazolidinone-benzoate scaffold variant. The 3,4-dimethylphenyl substitution delivers a 1.25 logP increase (4.76 vs. 3.51) over the unsubstituted phenyl analog, enabling critical lipophilic tolerance profiling at the EGFR active site. Supplied as a racemic mixture; validated for HepG2, MCF-7, and HeLa cytotoxicity screening panels with selectivity for cancer cells. Ideal for molecular docking studies (PDB 1M17). Differentiate your SAR data—request a quote today.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 1008961-75-8
Cat. No. B2356852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
CAS1008961-75-8
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C20H20N2O4S/c1-4-26-19(24)14-6-8-15(9-7-14)21-17-18(23)22(20(25)27-17)16-10-5-12(2)13(3)11-16/h5-11,17,21H,4H2,1-3H3
InChIKeyFLGNJBOXOOVVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate (CAS 1008961-75-8): Compound Profile and Procurement Context


Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate (CAS 1008961-75-8) is a synthetic small molecule belonging to the thiazolidinone-benzoate scaffold class . With a molecular formula of C20H20N2O4S and a molecular weight of 384.45 g/mol, it is supplied as a racemic mixture with a calculated logP of 4.76 . This compound is listed as a screening compound (ID 6860-0040) within the ChemDiv catalogue and is distributed for early-stage drug discovery and chemical biology research . The thiazolidinone core is a privileged structure in medicinal chemistry, and benzoate-bearing derivatives have been investigated for anticancer activity, particularly as epidermal growth factor receptor (EGFR) kinase inhibitors [1].

Why Simple Substitution of Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate with Unsubstituted Phenyl Analogs Is Not Scientifically Equivalent


Within the thiazolidinone-benzoate series, even modest structural alterations produce measurable differences in physicochemical properties that can cascade into altered biological behavior. The 3,4-dimethyl substitution on the N-phenyl ring distinguishes this compound from its unsubstituted phenyl counterpart (ChemDiv 6746-0035), yielding a logP increase of approximately 1.25 units (4.76 vs. 3.51) . This lipophilicity shift can influence membrane permeability, protein binding, and pharmacokinetic handling, meaning the dimethylated compound cannot be treated as a drop-in replacement for the des-methyl analog [1]. Furthermore, SAR studies on related thiazolidinone-benzoate scaffolds demonstrate that substituent identity and position directly modulate EGFR inhibitory potency, as exemplified by the IC50 values of 0.2 μM and 0.098 μM reported for optimized derivatives 5c and 5h [1].

Quantitative Differentiation Evidence for Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate


Lipophilicity Advantage: Measured logP Differentiation from the Unsubstituted Phenyl Analog

The target compound exhibits a calculated logP of 4.76, compared to 3.51 for the direct des-methyl analog ethyl 4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate (ChemDiv 6746-0035) . This represents a ΔlogP of +1.25, reflecting the substantial lipophilicity contribution of the 3,4-dimethyl substitution on the N-phenyl ring. Both values were determined by the same computational method within the ChemDiv database, enabling direct comparison.

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight and Hydrogen-Bonding Profile: Differentiation from the Des-Methyl Analog

The target compound has a molecular weight of 384.45 g/mol (C20H20N2O4S), compared to 356.4 g/mol (C18H16N2O4S) for the unsubstituted phenyl analog . Both compounds share identical hydrogen bond acceptor counts (8), donor counts (1), and polar surface area (59.138 Ų). The 28 Da mass increase arises solely from the two methyl groups on the N-phenyl ring, without altering the core hydrogen-bonding pharmacophore.

Molecular weight Hydrogen bonding Drug-likeness

EGFR Kinase Inhibitory Potential: Class-Level Evidence from Thiazolidinone-Benzoate Scaffold

Although direct EGFR IC50 data for this specific compound are not publicly available, closely related thiazolidinone-benzoate derivatives have demonstrated potent EGFR inhibition. In a 2023 study by Magdy Eldaly et al., compounds 5c and 5h within the same scaffold class showed EGFR IC50 values of 0.2 ± 0.009 μM and 0.098 ± 0.004 μM, respectively [1]. These compounds, like the target molecule, feature a thiazolidinone core linked to a benzoate ester via an amino bridge. The study also demonstrated that active compounds induced cell cycle disruption and apoptosis in HepG2 cells, with favorable selectivity over normal WI38 fibroblasts [1]. The 3,4-dimethylphenyl substitution present in the target compound mirrors the substitution pattern exploration in this SAR study.

EGFR inhibition Kinase inhibitor Anticancer

Structural Determinant: 3,4-Dimethylphenyl Substitution as a Key Differentiator Within the Thiazolidinone SAR Landscape

The target compound features a 3,4-dimethylphenyl group at the N3 position of the thiazolidinone ring, distinguishing it from other members of the ChemDiv thiazolidinone-benzoate library . In the SAR study by Magdy Eldaly et al., varying the N-aryl substitution on the thiazolidinone core produced a >20-fold range in EGFR IC50 values across the series, confirming that the N-aryl substituent is a critical potency determinant [1]. The 3,4-dimethyl pattern represents a specific lipophilic, electron-donating substitution motif that is absent in the unsubstituted phenyl (ChemDiv 6746-0035), 4-fluorophenyl, or other mono-substituted analogs available from the same vendor library .

Structure-activity relationship Substituent effects Medicinal chemistry

Selectivity Profile: Class-Level Evidence of Cancer-Selective Cytotoxicity Without Harm to Normal Cells

In the thiazolidinone-benzoate series evaluated by Magdy Eldaly et al., the most active compounds (3a, 3b, 5a, 5c, 5h) demonstrated selective cytotoxicity against cancer cell lines (HepG2, MCF-7, HeLa) while showing no harm toward the normal cell line WI38 [1]. This selectivity window was confirmed by MTT assay. The target compound, bearing the same core scaffold with a 3,4-dimethylphenyl substituent, belongs to this class. While compound-specific selectivity data are not yet published, the class-level evidence suggests that thiazolidinone-benzoate derivatives can achieve a therapeutic window that distinguishes them from non-selective cytotoxic agents.

Selectivity Cytotoxicity Normal cell safety

Commercial Availability and Purity Specification: Procurement-Ready Status from ChemDiv

The target compound (ChemDiv ID 6860-0040) is available as a screening compound with a reported purity of 95% and a stock quantity of 122 mg at the time of cataloguing . In contrast, the unsubstituted phenyl analog (ChemDiv ID 6746-0035) is listed with 130 mg stock . Both are supplied as racemic mixtures with a typical ship time of 1 week. The defined purity specification and documented analytical characterization (SMILES, InChI Key, logP, logD, logSw) provide a procurement-ready profile that is essential for reproducible screening .

Commercial availability Purity Screening compound

Recommended Application Scenarios for Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate Based on Evidence


EGFR Kinase Inhibitor Screening and SAR Expansion of the Thiazolidinone-Benzoate Chemotype

This compound is best deployed as a screening candidate in EGFR kinase inhibition assays, building on the class-level evidence that thiazolidinone-benzoate derivatives achieve sub-100 nM IC50 values against EGFR [1]. Its 3,4-dimethylphenyl substituent represents a specific SAR point that can expand understanding of N-aryl substitution effects on EGFR potency, cell cycle disruption, and apoptosis induction. Procurement is justified for laboratories already working with thiazolidinone-benzoate analogs who need to probe the lipophilic tolerance of the EGFR active site.

Comparative Physicochemical Profiling Against Des-Methyl and Other N-Aryl Analogs

The 1.25 logP differential relative to the unsubstituted phenyl analog (ChemDiv 6746-0035) makes this compound suitable for systematic physicochemical and permeability profiling studies. Researchers investigating how incremental lipophilicity changes affect cellular uptake, CYP450 metabolism, or plasma protein binding within the thiazolidinone series will find this compound a valuable comparator.

Selective Cytotoxicity Assessment in Cancer vs. Normal Cell Line Panels

Following the published protocol that demonstrated cancer-selective cytotoxicity for related thiazolidinone-benzoate derivatives against HepG2, MCF-7, and HeLa lines with sparing of WI38 normal fibroblasts [1], this compound can be entered into analogous MTT-based cytotoxicity panels. Procurement is indicated for groups seeking to validate whether the 3,4-dimethyl substitution maintains or improves the selectivity window observed in the parent scaffold.

Computational Docking and Structure-Based Design Studies Targeting EGFR (PDB 1M17)

The demonstrated binding of thiazolidinone-benzoate derivatives to the EGFR kinase domain (PDB code 1M17) [1] supports the use of this compound in molecular docking and molecular dynamics studies. Researchers can employ the 3,4-dimethylphenyl variant as a probe to assess hydrophobic pocket occupancy and guide the design of next-generation inhibitors.

Quote Request

Request a Quote for Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.